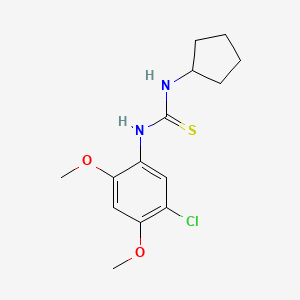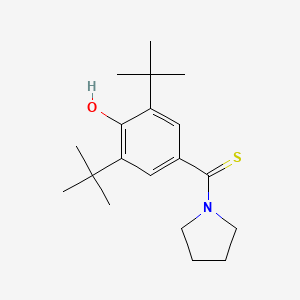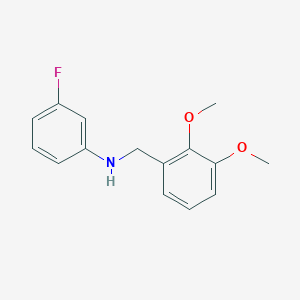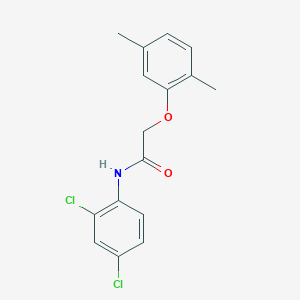
2-(3,5-dimethoxyphenyl)-5-(ethylthio)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethoxyphenyl)-5-(ethylthio)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as DMPEO and has a molecular formula of C12H15N3O2S. DMPEO is a highly stable and non-toxic compound, making it an ideal candidate for scientific research.
Wirkmechanismus
The mechanism of action of DMPEO is not fully understood. However, studies have shown that DMPEO exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. DMPEO has also been shown to inhibit the growth and proliferation of cancer cells by interfering with their cell cycle progression. DMPEO's anti-inflammatory and anti-oxidant properties are believed to be due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
DMPEO has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMPEO inhibits the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. DMPEO has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. In addition, DMPEO has been shown to possess anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMPEO has several advantages for use in lab experiments. It is a highly stable and non-toxic compound, making it safe to handle and use in experiments. It is also readily available and affordable, making it accessible to researchers. However, DMPEO has some limitations, such as its low solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of DMPEO. One potential direction is the development of DMPEO-based anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of DMPEO and its potential applications in cancer treatment. Another potential direction is the study of DMPEO's anti-inflammatory and anti-oxidant properties for the treatment of various inflammatory and oxidative stress-related diseases. Further studies are also needed to explore the potential applications of DMPEO in other fields, such as materials science and electrochemistry.
Synthesemethoden
The synthesis of DMPEO can be achieved through various methods. One common method involves the reaction of 3,5-dimethoxyphenylhydrazine with ethyl isothiocyanate in the presence of a catalyst. Another method involves the reaction of 3,5-dimethoxybenzoyl chloride with thiosemicarbazide, followed by the reaction with ethylamine. Both methods result in the formation of DMPEO with high yield and purity.
Wissenschaftliche Forschungsanwendungen
DMPEO has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DMPEO is in the field of medicinal chemistry. DMPEO has been shown to possess significant anti-cancer activity, making it a potential candidate for the development of anti-cancer drugs. DMPEO has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the development of drugs for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
2-(3,5-dimethoxyphenyl)-5-ethylsulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-4-18-12-14-13-11(17-12)8-5-9(15-2)7-10(6-8)16-3/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFLQLUMNLORPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxyphenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5729260.png)






![3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)

![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)
![3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5729338.png)
![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)